molecular formula C13H11ClN2O B6142766 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 265314-51-0

6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No. B6142766
CAS RN: 265314-51-0
M. Wt: 246.69 g/mol
InChI Key: ICVSMZGTNJTHIS-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound with the empirical formula C13H11ClN2O . It has a molecular weight of 246.69 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . This provides a representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 246.69 . The empirical formula is C13H11ClN2O .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, including methods that may relate to the synthesis of compounds similar to "6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide," has been explored to enhance the understanding of structural properties and potential reactivity (Pan Qing-cai, 2011).
  • Studies on the improvement of synthesis methods for related pyridine carboxamides highlight the optimization of reaction conditions, which is crucial for increasing yield and purity, thereby facilitating their application in further research (Yang-Heon Song, 2007).

Antimicrobial Activity

  • Research into pyrimidine derivatives, including those structurally related to "this compound," has shown that these compounds can exhibit significant antimicrobial activity. This opens avenues for their potential use in developing new antimicrobial agents (Chetan C. Rathod, M. Solanki, 2018; S. Kolisnyk et al., 2015).

Applications in CNS Active Agents

  • The synthesis and evaluation of pyridine carboxamides have been linked to potential applications as central nervous system (CNS) active agents. Specifically, compounds have been investigated for their antidepressant and nootropic activities, suggesting their utility in the development of therapeutic agents for CNS disorders (Asha B. Thomas et al., 2016).

Complexation and Coordination Chemistry

  • New pyridine carboxamide ligands have been synthesized and their complexation with copper(II) studied, demonstrating the potential of such compounds in forming complex structures that could be relevant in materials science and catalysis (S. Jain et al., 2004).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it may be harmful if swallowed and causes serious eye irritation.

properties

IUPAC Name

6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-2-5-11(6-3-9)16-13(17)10-4-7-12(14)15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVSMZGTNJTHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329767
Record name 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

265314-51-0
Record name 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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